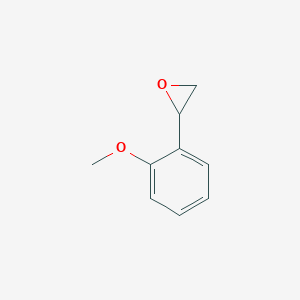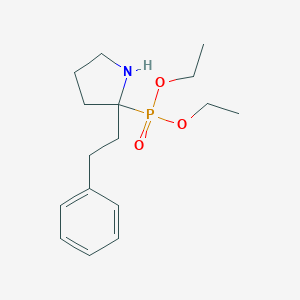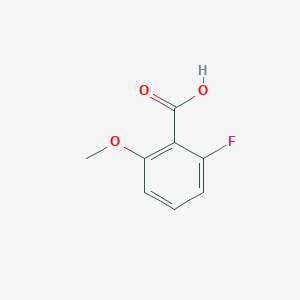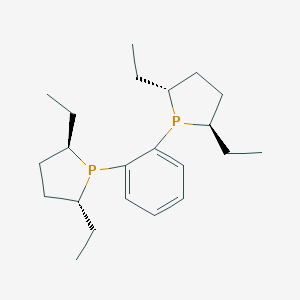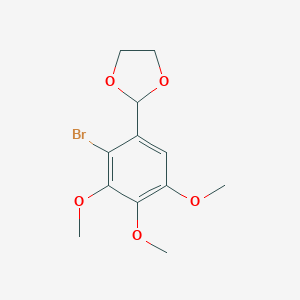
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane, also known as BTMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTMD is a heterocyclic compound that contains a dioxolane ring and a bromine atom attached to a trimethoxyphenyl group.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane is not fully understood. However, studies have shown that 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been shown to bind to metal ions and exhibit fluorescence, which makes it a potential candidate for metal ion sensing.
Biochemische Und Physiologische Effekte
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been shown to exhibit cytotoxicity towards cancer cells. Studies have also shown that 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been shown to exhibit fluorescent properties, which makes it a potential candidate for bioimaging and metal ion sensing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in lab experiments is its high purity and yield. The synthesis method for 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been optimized for large-scale production, which makes it readily available for research purposes. However, one of the limitations of using 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in lab experiments is its potential toxicity towards living organisms. Careful handling and disposal of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane are necessary to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane. One potential direction is to study the mechanism of action of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in more detail to understand its cytotoxicity towards cancer cells. Another potential direction is to explore the potential use of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane as a fluorescent probe for metal ion sensing in biological systems. Additionally, the use of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane as a building block for the synthesis of novel materials with unique properties is another potential direction for research.
Synthesemethoden
The synthesis of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane involves the reaction of 2-bromo-3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction yields 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in high purity and yield. The synthesis method has been optimized for large-scale production of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been used as a ligand for transition metal catalyzed reactions.
Eigenschaften
CAS-Nummer |
151166-78-8 |
|---|---|
Produktname |
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane |
Molekularformel |
C12H15BrO5 |
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
2-(2-bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO5/c1-14-8-6-7(12-17-4-5-18-12)9(13)11(16-3)10(8)15-2/h6,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
YZRUCLIDVRHJSW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C2OCCO2)Br)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C2OCCO2)Br)OC)OC |
Synonyme |
2-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1,3-DIOXOLANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



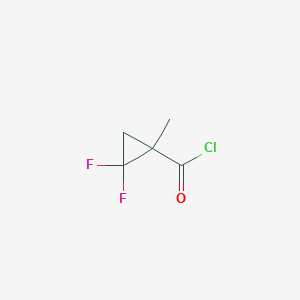
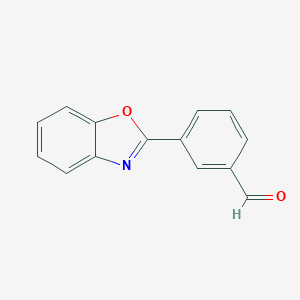
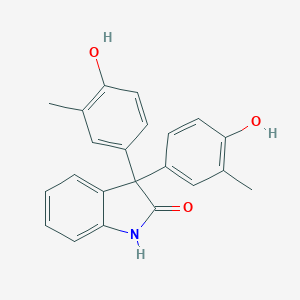
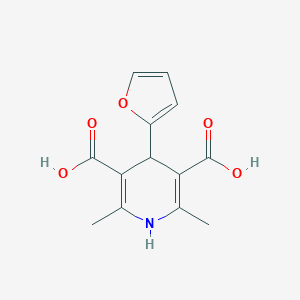
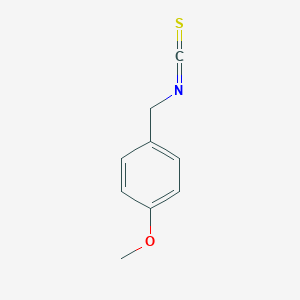
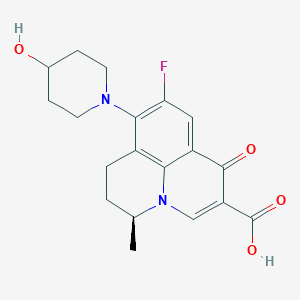
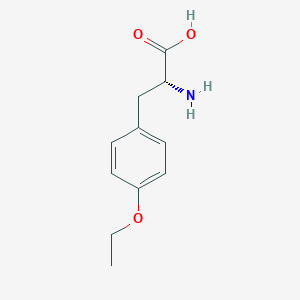
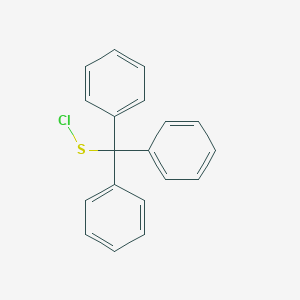
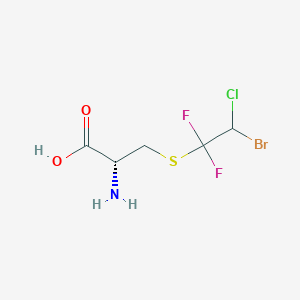
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
